Z-Lys-Pro-4MbNA
Description
Role of Synthetic Peptidic Substrates in Protease Research
The primary function of synthetic peptidic substrates is to enable the detection and quantification of protease activity. ontosight.ai This is crucial for a variety of research applications, including the characterization of newly discovered proteases, the screening for protease inhibitors, and the diagnosis of diseases where protease activity is dysregulated. ontosight.aipnas.org By providing a known sequence for the enzyme to act upon, researchers can accurately measure the rate of cleavage and, consequently, the activity of the protease in a given sample. chondrex.com The use of these substrates allows for a more controlled and reproducible experimental setup compared to using complex natural protein substrates. researchgate.net
The development of diverse peptide libraries has further revolutionized protease research. These libraries, which can be displayed on bacteriophages or synthesized on microarrays, allow for the high-throughput screening of thousands of potential substrate sequences. pnas.orgresearchgate.netpnas.org This approach is invaluable for determining the specific amino acid preferences of a protease, a process known as substrate specificity profiling. pnas.orgnih.gov Understanding a protease's specificity is essential for designing highly selective substrates and inhibitors. nih.govbiorxiv.org
Design Principles of Fluorogenic Protease Probes
Fluorogenic protease probes are a specialized class of synthetic substrates that generate a fluorescent signal upon cleavage. chemrxiv.orgmit.edu This "turn-on" fluorescence provides a real-time and highly sensitive method for monitoring protease activity. chemrxiv.orgnih.gov The fundamental design of these probes consists of a peptide sequence recognized by the target protease, which is flanked by a fluorophore and a quencher.
In the intact probe, the fluorescence of the fluorophore is suppressed by the quencher through a process called Förster Resonance Energy Transfer (FRET). When the protease cleaves the peptide bond between the fluorophore and the quencher, they are separated, leading to a significant increase in fluorescence. researchgate.net
An alternative design involves attaching a fluorogenic leaving group to the C-terminus of the peptide substrate. ontosight.ai Upon cleavage of the peptide bond, the fluorogenic group is released and becomes fluorescent. ontosight.ai This is the principle behind substrates like Z-Lys-Pro-4MbNA, where the 4-methoxy-β-naphthylamine (4MbNA) group is the fluorophore.
The choice of the peptide sequence is critical for the probe's specificity. mit.edu It must be a sequence that is efficiently and selectively cleaved by the target protease. biorxiv.org Furthermore, the fluorophore itself should possess desirable properties such as high quantum yield, photostability, and excitation and emission wavelengths that are compatible with standard detection instruments and minimize interference from biological samples. mit.edu
The Chemical Compound: this compound
This compound is a synthetic fluorogenic substrate specifically designed for the detection of certain proteases. Its structure and properties make it a valuable tool in enzyme kinetics and inhibitor screening.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C30H36N4O5 |
| Molecular Weight | 532.63 g/mol chembk.com |
| Appearance | Solid |
| Solubility | Enhanced solubility chemimpex.com |
| Excitation Wavelength | 335-350 nm |
| Emission Wavelength | 410-440 nm echelon-inc.com |
This table is interactive. Click on the headers to sort.
Molecular Structure and Functional Groups
The chemical name for this compound is N-carbobenzoxy-L-lysyl-L-prolyl-4-methoxy-β-naphthylamide. chembk.comuni.lu Its structure can be broken down into three key components:
N-terminal protecting group (Z-group): The carbobenzoxy (Z) group is attached to the N-terminus of the lysine (B10760008) residue. This group serves to block the N-terminus of the peptide, preventing unwanted side reactions and directing the protease to cleave at the intended site.
Dipeptide sequence (Lys-Pro): The sequence of L-lysine followed by L-proline forms the recognition site for the target protease. nih.govnih.gov The specificity of the substrate is determined by the affinity of the protease for this particular dipeptide sequence.
Fluorogenic leaving group (4MbNA): The 4-methoxy-β-naphthylamine (4MbNA) moiety is attached to the C-terminus of the proline residue via an amide bond. echelon-inc.com In its bound state, the fluorescence of 4MbNA is quenched.
Mechanism of Action as a Fluorogenic Substrate
The utility of this compound as a fluorogenic substrate lies in its ability to signal protease activity through an increase in fluorescence. When a protease that recognizes the Lys-Pro sequence is present, it catalyzes the hydrolysis of the amide bond between the proline residue and the 4MbNA group.
This cleavage event releases the free 4-methoxy-β-naphthylamine, which is highly fluorescent. echelon-inc.com The intensity of the emitted fluorescence at 410-440 nm, when excited at 335-350 nm, is directly proportional to the rate of substrate cleavage and, therefore, to the concentration of the active protease. echelon-inc.com This allows for the continuous and sensitive monitoring of enzyme kinetics.
Research Applications and Findings
This compound has been utilized in various research contexts to study the activity of specific proteases.
Enzyme Specificity and Cleavage
The dipeptide sequence Lys-Pro makes this compound a substrate for proteases that exhibit a preference for cleaving after a proline residue, particularly when preceded by a basic amino acid like lysine. One such class of enzymes is the prolyl endopeptidases. These enzymes are known to cleave peptide bonds on the C-terminal side of proline residues. The specificity of this compound for certain proteases makes it a valuable tool for differentiating their activity from other proteases that may be present in a biological sample.
Use in Enzyme Assays
The fluorogenic nature of this compound makes it highly suitable for use in enzyme assays. These assays are typically performed in a microplate format, allowing for the high-throughput screening of multiple samples simultaneously. The assay mixture contains the substrate, the enzyme source (such as a purified enzyme or a cell lysate), and a suitable buffer. The increase in fluorescence over time is measured using a fluorometer.
This type of assay can be used to:
Determine the kinetic parameters of a protease, such as the Michaelis-Menten constant (Km) and the catalytic rate (kcat).
Screen for inhibitors of the target protease by measuring the reduction in fluorescence in the presence of a test compound.
Quantify the amount of active protease in a biological sample.
The enhanced solubility of the formiate salt of this compound is an advantageous property for its use in these assays, as it allows for the preparation of stock solutions at higher concentrations and ensures better mixing in the assay well. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(2S)-6-amino-1-[(2S)-2-[(4-methoxynaphthalen-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N4O5/c1-38-27-19-23(18-22-12-5-6-13-24(22)27)32-28(35)26-15-9-17-34(26)29(36)25(14-7-8-16-31)33-30(37)39-20-21-10-3-2-4-11-21/h2-6,10-13,18-19,25-26H,7-9,14-17,20,31H2,1H3,(H,32,35)(H,33,37)/t25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITGUNQHBCSKCG-UIOOFZCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74305-53-6 | |
| Record name | 74305-53-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Enzymatic Activity and Specificity Profiling with Z Lys Pro 4mbna
Protease Substrate Specificity Determination
The cleavage of a peptide bond by a protease is a highly specific event governed by the amino acid residues flanking the scissile bond. nih.gov The nomenclature system proposed by Schechter and Berger designates the amino acid residues in the substrate N-terminal to the cleavage site as P1, P2, P3, etc., and those C-terminal as P1', P2', P3', etc. expasy.orgpeakproteins.com The corresponding binding pockets on the protease are termed S1, S2, S1', S2', and so on. nih.gov Z-Lys-Pro-4MbNA, with its defined sequence, provides a means to probe these interactions.
Identification of Target Proteases for Lys-Pro Cleavage
The Lys-Pro bond is notoriously resistant to cleavage by many proteases, including trypsin, which typically cleaves after lysine (B10760008) and arginine residues but is hindered by a subsequent proline. nih.gov However, certain enzymes have demonstrated the ability to hydrolyze this bond. A notable example is Lysyl endopeptidase (also known as Lys-C), a serine protease that specifically cleaves at the C-terminal side of lysine residues and is capable of cleaving Lys-Pro bonds. uniprot.orgdbaitalia.it This makes this compound a specific substrate for identifying and characterizing enzymes with this particular activity. Additionally, studies on saliva-associated proteases have identified novel glutamine-specific endoproteases that show a preference for proline at the P2 position, suggesting a broader range of proteases may interact with Lys-Pro sequences. nih.gov
Kinetic Characterization of Enzyme-Substrate Interactions (e.g., K_m, k_cat)
The kinetic parameters K_m (Michaelis constant) and k_cat (catalytic constant) are fundamental to understanding enzyme efficiency and substrate affinity. biorxiv.org The ratio k_cat/K_m, often referred to as the specificity constant, provides a measure of how efficiently an enzyme converts a substrate to a product. biorxiv.org
For this compound, these parameters can be determined by monitoring the rate of hydrolysis, often through the release of a fluorescent or chromogenic leaving group like 4-methoxy-β-naphthylamine (4MbNA). For instance, a study on saliva-associated proteases determined the K_m value for the hydrolysis of a similar substrate, Lys-Pro-Gln-pNA, to be 97 ± 7.7 μM, highlighting the influence of the P2 and P3 residues on protease recognition. nih.gov The development of continuous assays using fluorogenic peptides allows for the precise determination of kinetic parameters like k_cat/K_m. nih.gov
Table 1: Representative Kinetic Parameters for Protease-Substrate Interactions
| Enzyme | Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Saliva-associated Protease | Lys-Pro-Gln-pNA | 97 | N/A | N/A |
| 20S Proteasome | Abz-Gly-Pro-Ala-Leu-Ala-Nba | N/A | N/A | 13,000 |
| Fasciola hepatica Cathepsin L2 | Tos-Gly-Pro-Arg-AMC | N/A | N/A | >50-fold higher than FhCL1 |
Influence of P1, P2, and P3 Positions on Substrate Recognition
The amino acids at the P1, P2, and P3 positions play a crucial role in determining substrate specificity. The S1 subsite of a protease is often the primary determinant of this specificity. pnas.org For substrates like this compound, the lysine at the P2 position and the proline at the P1' position present a specific challenge for many proteases.
Research has shown that for some proteases, like chymotrypsin, a proline in the P1' position can significantly block cleavage. wur.nl Conversely, certain proteases have evolved to recognize and cleave such sequences. Studies on SARS-CoV-2 Mpro have revealed strong selectivity at the P6 to P1' sites. pnas.org The presence of charged residues at the P2 position can negatively affect cleavage probability for some enzymes. wur.nl For instance, in a study of saliva proteases, the presence of lysine at the P3 position and proline at the P2 position in the substrate Lys-Pro-Gln-pNA was shown to influence protease recognition when compared to a substrate with different P2 and P3 residues. nih.gov
Specificity Profiling of Lysyl Endopeptidases (Lys-C and Homologs) using Lys-Pro Substrates
Lysyl endopeptidase (Lys-C) from sources like Lysobacter enzymogenes is a highly specific protease that preferentially cleaves at the carboxyl side of lysine residues, including the challenging Lys-Pro bond. uniprot.orgfujifilm.com This makes substrates like this compound ideal for profiling the activity and specificity of Lys-C and its homologs. The high specificity of Lys-C is advantageous in proteomics for generating predictable peptide fragments for mass spectrometry analysis. dbaitalia.itfujifilm.com The use of Lys-Pro substrates allows researchers to confirm the unique cleavage capabilities of Lys-C and distinguish it from other proteases like trypsin that are inhibited by the Lys-Pro sequence.
Screening for Novel Proteolytic Activities in Biological Samples
The unique structure of this compound makes it a valuable tool for screening biological samples, such as saliva, tissue extracts, or microbial cultures, for novel proteases with the ability to cleave the Lys-Pro bond. nih.goviieta.orgijasbt.org A common method for screening involves using agar (B569324) plates containing a substrate like skim milk (casein), where proteolytic activity is indicated by a zone of hydrolysis around a microbial colony. iieta.orgbiolscigroup.us For more specific screening, synthetic substrates like this compound can be used in solution-based assays where the release of the 4MbNA group is measured, indicating the presence of a target protease. nih.gov For example, a study on saliva identified a novel glutamine-specific endoprotease by observing the cleavage of peptides containing a Gln-Pro-X sequence. nih.gov This highlights how specific peptide substrates can lead to the discovery of new enzymatic activities.
Evaluation of Endopeptidase vs. Exopeptidase Activity
Proteases can be broadly classified as endopeptidases, which cleave internal peptide bonds, or exopeptidases, which cleave amino acids from the ends of a peptide chain. nih.gov this compound can be used to differentiate between these two types of activities. An endopeptidase that recognizes the Lys-Pro sequence will cleave the internal bond, releasing Z-Lys and Pro-4MbNA. In contrast, an exopeptidase would not be expected to cleave this internal bond unless it was at the terminus of a larger peptide. The design of the substrate, with a benzyloxycarbonyl (Z) group blocking the N-terminus, inherently favors cleavage by endopeptidases. frontiersin.org The study of enzymes like angiotensin I-converting enzyme (ACE), which exhibits both endo- and exocarboxypeptidase activities, demonstrates the complexity of this classification and the evolutionary path from endopeptidases to exopeptidases. nih.gov
Assay Development and Methodological Advancements Utilizing Z Lys Pro 4mbna
Development of Fluorescence-Based Protease Assays
The chemical compound Z-Lys-Pro-4MbNA serves as a specialized fluorogenic substrate in the development of sensitive protease assays. Its design centers on a peptide sequence, Lysine-Proline, which is recognized and cleaved by specific proteases. The C-terminus of this dipeptide is covalently linked to a fluorophore, 4-methoxy-β-naphthylamine (4MβNA). In its intact state as this compound, the fluorescence of the 4MβNA group is minimal.
The core principle of these assays is based on enzymatic hydrolysis. When a protease with specificity for the Lys-Pro sequence cleaves the amide bond between the proline residue and the 4MβNA moiety, the fluorescent group is released. nih.gov This cleavage event liberates the free 4MβNA, which, unlike the conjugated substrate, exhibits strong fluorescence upon excitation. The increase in fluorescence intensity is directly proportional to the amount of substrate cleaved and, consequently, to the activity of the protease. echelon-inc.com The released 4-Methoxy-β-naphthylamine can be detected by measuring fluorescence at an emission wavelength of 410-440 nm with an excitation wavelength of 335-350 nm. echelon-inc.com
Optimization of Assay Conditions for High-Throughput Screening
The transition of protease assays from individual experiments to high-throughput screening (HTS) formats requires careful optimization to ensure robustness, reproducibility, and scalability. lcms.czresearchgate.net this compound-based assays are well-suited for HTS due to their high sensitivity and "add-mix-measure" format, which simplifies automation. nih.govpromega.com The development of HTS assays is crucial for screening large compound libraries to identify potential protease inhibitors for therapeutic applications. mdpi.comnih.govnih.gov The goal is to create an assay that is rapid, cost-effective, and reliable for testing thousands of compounds. mdpi.complos.org Key parameters that are optimized include buffer systems, pH, temperature, and incubation time to achieve the best possible assay performance, often measured by statistical metrics like the Z'-factor and signal-to-noise ratio. mdpi.comnih.govplos.org
The catalytic activity of proteases is profoundly influenced by the pH of the reaction environment. Each enzyme exhibits optimal activity within a specific pH range, and deviations from this optimum can lead to reduced activity or even irreversible denaturation. Therefore, a critical step in assay optimization is the selection of an appropriate buffer system that maintains the desired pH throughout the experiment.
The optimal pH for a given protease is determined by testing its activity across a wide pH range using a series of overlapping buffers (e.g., citrate, acetate, Tris-HCl, glycine-NaOH). researchgate.netnih.gov For example, studies on cathepsin B using a similar amino-fluoro-coumarin (AMC) substrate showed maximal activity for Z-Arg-Lys-AMC at a neutral pH of 7.8, whereas Z-Glu-Lys-AMC was optimally hydrolyzed at an acidic pH of 4.6. nih.gov Similarly, research on a glutamine endoprotease using a p-nitroanilide (pNA) substrate, Lys-Pro-Gln-pNA, identified an optimal pH of 7.0. nih.gov For assays involving Dipeptidyl Peptidase IV (DPP-IV), buffer systems are optimized to support both the protease and the detection chemistry, often utilizing buffers like Tris-HCl at a physiological pH of around 7.4 or 7.5. promega.comelabscience.comoup.com The choice of buffer is crucial as it must not interfere with the enzyme's stability or the fluorescent properties of the released 4MβNA.
Table 1: Examples of Optimal pH for Protease Activity with Various Substrates
| Protease | Substrate | Optimal pH | Buffer System Examples |
| Cathepsin B | Z-Arg-Lys-AMC | 7.8 | Tris-HCl |
| Cathepsin B | Z-Glu-Lys-AMC | 4.6 | Citrate Phosphate |
| Glutamine Endoprotease | Lys-Pro-Gln-pNA | 7.0 | Not specified |
| Prolyl Endopeptidase | Z-Gly-Pro-pNA | 4.0 | Acetate, Glycine/HCl |
| DPP-IV | Gly-Pro-aminoluciferin | ~7.4 | Proprietary optimized buffer |
This table provides examples of pH optimization for various proteases using substrates structurally or functionally similar to this compound, illustrating the principle of pH-dependent enzyme activity.
Temperature is another critical parameter that governs the rate of enzymatic reactions. As the temperature increases, the kinetic energy of both the enzyme and substrate molecules rises, leading to more frequent collisions and an increased reaction rate, up to a certain point. Beyond the optimal temperature, the enzyme's structural integrity is compromised, leading to thermal denaturation and a rapid loss of proteolytic activity. nih.gov
The optimal temperature for a protease assay is typically determined by incubating the reaction mixture at various temperatures and measuring the resulting activity. researchgate.net For instance, different prolyl endopeptidases have shown optimal temperatures ranging from 30°C to 60°C. researchgate.net Many standard protease assays are conducted at 37°C to mimic physiological conditions. nih.govsigmaaldrich.com However, some enzymes, like the heat shock protein DegP, exhibit a remarkable temperature-dependent switch in function, acting as a chaperone at low temperatures and a protease at elevated temperatures. nih.gov This highlights the importance of precisely controlling the temperature during an assay to ensure consistent and maximal activity, which is particularly crucial for the reproducibility of HTS results.
The duration of the enzyme-substrate incubation is a key factor in obtaining accurate measurements of protease activity. The goal is to measure the initial velocity of the reaction, where the rate of product formation is linear over time. ucl.ac.uk Several factors can cause the reaction rate to decrease over longer incubation periods:
Substrate Depletion: As the substrate is consumed, its concentration may fall below the saturation level of the enzyme, leading to a decrease in the reaction rate. ucl.ac.uk
Enzyme Instability: Enzymes can lose activity over time due to denaturation. ucl.ac.uk
Product Inhibition: The accumulation of product can sometimes inhibit the enzyme, slowing down the reaction. ucl.ac.uk
Back Reaction: As product accumulates, the reverse reaction can become significant, reducing the net rate of product formation. ucl.ac.uk
To ensure reaction linearity, protease activity is often measured at several time points to generate a progress curve (product formed vs. time). ucl.ac.uk The initial rate is then determined from the slope of the linear portion of this curve. For HTS, a single-point measurement is often used, making it imperative to choose an incubation time that falls within the linear range for the expected range of enzyme activities. researchgate.net Assays are typically designed so that only a small fraction (e.g., <10-15%) of the substrate is consumed, ensuring the reaction remains linear and the measured activity is accurate.
Use of this compound in Quantitative Protease Assays
The fluorescence generated from the cleavage of this compound allows for the precise quantification of protease activity. researchgate.netkobv.de The fundamental principle is that the intensity of the fluorescent signal is directly proportional to the concentration of the released 4MβNA. By measuring this fluorescence over time, one can calculate the rate of the enzymatic reaction.
To convert the raw fluorescence units (RFU) into a specific measure of enzyme activity (e.g., moles of substrate cleaved per unit time), a standard curve is typically generated. sigmaaldrich.com This is done by preparing a series of known concentrations of the free fluorophore (4MβNA) and measuring their corresponding fluorescence. The resulting standard curve allows for the direct conversion of the assay's fluorescence signal into the amount of product formed. nih.gov
This quantitative approach is essential for several applications:
Determining Enzyme Kinetics: Calculating kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity).
Screening for Inhibitors: Quantifying the potency of inhibitory compounds by determining their IC₅₀ values (the concentration of an inhibitor that reduces enzyme activity by 50%). nih.gov
Comparing Enzyme Activity: Assessing protease activity in different biological samples or under various experimental conditions. researchgate.net
The high sensitivity of fluorescence-based assays enables the detection of low levels of protease activity, making them superior to less sensitive methods like colorimetric assays. gbiosciences.compromega.dethermofisher.com
Integration with Mass Spectrometry-Based Proteomics Workflows
An integrated workflow might proceed as follows:
Activity-Based Screening: A complex biological sample (e.g., cell lysate, saliva) is incubated with this compound. An increase in fluorescence indicates the presence of one or more proteases capable of cleaving the substrate. nih.gov
Affinity Purification/Enrichment: The active proteases can be selectively captured from the mixture using affinity probes or inhibitors that are structurally related to the substrate.
Proteolytic Digestion and MS Analysis: The captured proteins are digested into smaller peptides (typically with trypsin), which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). broadinstitute.orgmdpi.com
Protein Identification: The resulting MS/MS spectra are matched against protein sequence databases to identify the specific proteases present in the sample. nih.govnih.gov
Furthermore, mass spectrometry can be used as a primary detection method itself, complementing or replacing fluorescence. rsc.org In such a setup, LC-MS is used to directly measure the formation of the cleavage products (e.g., the Lys-Pro dipeptide and 4MβNA). This approach can be particularly useful for confirming the cleavage site and for assays where fluorescent interference from sample components is a problem. nih.govrsc.org This combination of functional, activity-based screening with the analytical power of mass spectrometry enables a deeper understanding of protease function in complex biological systems.
Advancements in Microplate Reader-Based Detection
The adoption of microplate readers has significantly streamlined the use of this compound in high-throughput screening and kinetic assays. These instruments offer a platform for rapid, automated, and sensitive detection of the fluorescent 4-methoxy-2-naphthylamine (B556539) (4MβNA) group released by enzymatic activity. The versatility of modern microplate readers allows for various detection modes, including fluorescence intensity, time-resolved fluorescence, and fluorescence polarization, enhancing the scope and precision of assays involving this substrate.
Microplate readers equipped with features such as precise temperature control, variable shaking options, and automated reagent injectors have enabled more complex and reproducible experimental designs. For instance, kinetic studies measuring the rate of an enzyme reaction can be performed seamlessly by programming the reader to take multiple readings over a specific period immediately following the automated injection of this compound or the enzyme solution. This automation minimizes handling errors and improves the temporal resolution of the data.
A key advancement in microplate reader technology that benefits assays with this compound is the optimization of Z-height focus. The ability to adjust the focal height of the detector in 0.1 mm increments ensures that the reader can capture the maximum fluorescence signal from the sample, regardless of the microplate format or the volume of the assay solution. This is particularly crucial for maximizing the signal-to-noise ratio, especially when working with low concentrations of the released fluorophore. An incorrect focal height, even by a fraction of a millimeter, can lead to a significant decrease in signal intensity, potentially compromising the accuracy of the results.
Furthermore, the integration of sophisticated software for data acquisition and analysis has been instrumental. Modern software packages offer pre-configured protocols, customizable workflow editors, and a wide array of data analysis tools, including curve fitting algorithms for determining kinetic parameters like K_m and V_max, and for calculating IC_50 values in inhibitor screening studies. These software solutions streamline the entire workflow from data collection to final analysis, allowing for high-throughput processing of samples with robust data integrity.
Research Findings and Data
The following tables represent typical data that can be generated from microplate reader-based assays utilizing this compound for enzyme kinetics and inhibitor screening.
Table 1: Enzyme Kinetic Parameters Determined by Microplate Reader Assay
This table illustrates how varying concentrations of this compound can be used to determine the Michaelis-Menten constant (K_m) and maximum velocity (V_max) of an enzyme. The reaction rates are measured as the increase in fluorescence intensity over time.
| Substrate Concentration (µM) [this compound] | Initial Velocity (RFU/min) |
| 5 | 150 |
| 10 | 280 |
| 20 | 450 |
| 40 | 600 |
| 80 | 700 |
| 160 | 750 |
This interactive table showcases sample data for enzyme kinetic analysis. The data points can be used to generate a Michaelis-Menten plot to calculate K_m and V_max.
Table 2: Inhibitor Screening Data using this compound
This table demonstrates the use of a microplate reader assay to screen for potential enzyme inhibitors. The assay measures the percentage of enzyme inhibition at various concentrations of a test compound.
| Inhibitor Concentration (nM) | Enzyme Activity (RFU/min) | % Inhibition |
| 0 (Control) | 500 | 0 |
| 1 | 450 | 10 |
| 10 | 300 | 40 |
| 100 | 150 | 70 |
| 1000 | 50 | 90 |
| 10000 | 25 | 95 |
This interactive table presents example data from an inhibitor screening experiment. This data can be plotted to determine the IC_50 value of the inhibitor.
These advancements in microplate reader technology and accompanying software have solidified the role of substrates like this compound in modern drug discovery and biochemical research, enabling faster and more reliable characterization of enzyme activity and inhibition.
Biochemical Mechanisms of Proteolytic Cleavage
Mechanism of Action of Aspartic, Cysteine, Serine, and Metallo-Peptidases Relevant to Lys-Pro Cleavage
Proteases are broadly classified into four major mechanistic classes based on the key catalytic residue in their active site: aspartic, cysteine, serine, and metallo-peptidases. Each class employs a distinct strategy to hydrolyze the peptide bond.
Serine Proteases: This is the most relevant class for the cleavage of Lys-Pro sequences, as enzymes that typically cleave after a penultimate proline, such as Dipeptidyl Peptidase IV (DPP-IV) and Dipeptidyl Peptidase II (DPPII), are serine proteases. portlandpress.complos.orgnih.gov These enzymes utilize a serine residue as the primary nucleophile. ebi.ac.uk The catalytic mechanism involves a "catalytic triad" of serine, histidine, and aspartate residues. ebi.ac.ukoatext.com The histidine residue, acting as a general base, abstracts a proton from the serine's hydroxyl group, activating it for a nucleophilic attack on the carbonyl carbon of the scissile peptide bond (the Pro-4MbNA bond in this case). ebi.ac.ukannualreviews.org This leads to the formation of a covalent acyl-enzyme intermediate. annualreviews.orgpnas.org Subsequently, a water molecule, activated by the same histidine (now acting as a general acid), hydrolyzes this intermediate, releasing the C-terminal part of the substrate (4MbNA) and regenerating the active enzyme. ebi.ac.uk
While trypsin is a well-known serine protease that cleaves C-terminal to lysine (B10760008) and arginine residues, it is generally considered incapable of cleaving Lys-Pro bonds. nih.govpromega.co.uk However, studies have shown that under specific conditions or with modified peptide backbones, this resistance can be overcome. nih.govneb.com Endoproteinase Lys-C, another serine protease, is noted for its ability to cleave Lys-Pro bonds. sigmaaldrich.com
Aspartic Proteases: This group, which includes enzymes like pepsin and renin, employs two aspartate residues in the active site. researchgate.net One aspartate residue is protonated and the other is deprotonated at the optimal acidic pH for these enzymes. researchgate.net They work in concert to activate a water molecule, which then directly attacks the peptide carbonyl carbon in a general acid-base catalysis mechanism. researchgate.net Unlike serine and cysteine proteases, this process does not involve a covalent enzyme-substrate intermediate. researchgate.net
Metallo-Peptidases: These enzymes require a divalent metal ion, most commonly zinc (Zn²⁺), for their catalytic activity. The metal ion is coordinated by amino acid residues, typically histidine or glutamate, within the active site. The zinc ion functions to polarize a water molecule, effectively lowering its pKa and generating a potent hydroxide (B78521) ion nucleophile. This activated water molecule then attacks the carbonyl carbon of the peptide bond, proceeding through a non-covalent tetrahedral intermediate. researchgate.net
| Protease Class | Key Catalytic Residue(s) | Covalent Intermediate | Example Enzyme | Relevance to Lys-Pro Cleavage |
| Serine Protease | Serine, Histidine, Aspartate | Yes (Acyl-enzyme) | Dipeptidyl Peptidase IV (DPP-IV) nih.gov | High (Primary mechanism for Xaa-Pro cleavage) plos.org |
| Cysteine Protease | Cysteine, Histidine | Yes (Thioester) | Papain peakproteins.com | Low |
| Aspartic Protease | Two Aspartate residues | No | Pepsin researchgate.net | Low |
| Metallo-Peptidase | Metal ion (e.g., Zn²⁺) | No | Thermolysin | Low |
Role of Active Site Residues in Catalysis
The catalytic efficiency and substrate specificity of proteases are dictated by the precise arrangement and chemical properties of amino acid residues within the active site. In serine proteases that cleave Z-Lys-Pro-4MbNA, specific residues perform distinct roles.
The Catalytic Triad (B1167595): As mentioned, the core of catalysis in serine proteases like DPP-IV is the triad of Serine, Histidine, and Aspartate. ebi.ac.ukoatext.com
Serine (e.g., Ser630 in DPP-IV): This residue acts as the nucleophile. Its hydroxyl group, once deprotonated, attacks the substrate's peptide bond. oatext.comnih.govpnas.org
Histidine (e.g., His740 in DPP-IV): This residue functions as a general acid-base catalyst. It first accepts a proton from Ser630 to activate it and later donates a proton to the leaving group (the nitrogen of the scissile bond) to facilitate its departure. It then activates a water molecule for the final hydrolysis step. ebi.ac.ukoatext.comresearchgate.net
Aspartate (e.g., Asp708 in DPP-IV): This residue is typically buried and hydrogen-bonds to the histidine. Its primary role is to orient the histidine residue correctly and stabilize the positive charge that develops on the histidine's imidazole (B134444) ring during the transition state, thereby increasing its basicity. ebi.ac.ukoatext.comucd.ie
Substrate Binding and Specificity Pockets: Beyond the catalytic triad, other residues form pockets that recognize and bind the substrate, determining the enzyme's specificity. For DPP-IV, which cleaves after a penultimate proline, these include:
S1 Pocket: This hydrophobic pocket accommodates the proline residue of the substrate. In DPP-IV, it is formed by residues like Tyr662, Tyr666, Val656, and Val711. pnas.org
N-terminus Recognition: The free N-terminal amino group of the substrate (Lysine in this compound) forms crucial electrostatic interactions with negatively charged residues, such as Glu205 and Glu206 in DPP-IV. plos.orgoatext.compnas.orgresearchgate.net This interaction is essential for anchoring the substrate and positioning the scissile bond correctly for cleavage. plos.org
Backbone Stabilization: Residues such as Arg125 and Asn710 can form hydrogen bonds with the peptide backbone of the substrate, further stabilizing the enzyme-substrate complex. plos.org
| Enzyme | Catalytic Residue | Role in Catalysis | Binding/Specificity Residues | Role in Binding |
| DPP-IV | Ser630 | Nucleophilic attack on peptide carbonyl oatext.comresearchgate.net | Glu205, Glu206 | Interact with substrate N-terminus oatext.compnas.org |
| His740 | General acid-base catalyst oatext.comresearchgate.net | Tyr662, Tyr666, Val656 | Form the hydrophobic S1 pocket for Proline pnas.org | |
| Asp708 | Orients and stabilizes His740 oatext.comresearchgate.net | Arg125, Asn710 | Stabilize peptide backbone plos.orgpnas.org | |
| Trypsin | Ser195 | Nucleophilic attack ebi.ac.uk | Asp189 | Forms salt bridge with Lys/Arg side chain in S1 pocket ebi.ac.uk |
| His57 | General acid-base catalyst ebi.ac.uk | Gly216, Gly226 | Form part of the S1 specificity pocket ebi.ac.uk | |
| Asp102 | Orients and stabilizes His57 ebi.ac.uk |
Advanced Research Applications and Methodologies of Z Lys Pro 4mbna
Development of Activity-Based Probes for Protease Imaging and Detection
Activity-based probes (ABPs) are indispensable tools for studying the active fraction of proteases within complex biological systems. nih.gov Unlike traditional methods that measure total protein levels, ABPs specifically target and covalently modify the active site of functional enzymes, providing a direct measure of their catalytic activity. nih.govstanford.edu The design of an ABP typically incorporates three key components: a reactive group or "warhead" that forms a covalent bond with the enzyme's active site, a recognition sequence that directs the probe to a specific protease or class of proteases, and a reporter tag for detection and imaging. nih.govfrontiersin.org
The peptide sequence of Z-Lys-Pro-4MbNA can be integrated as the recognition element in an ABP. For instance, the Lys-Pro sequence can guide the probe to proteases that recognize this motif. The 4MbNA group, while a leaving group in substrate assays, can be replaced by a reporter tag suitable for imaging, such as a fluorophore or a biotin (B1667282) tag for subsequent detection. nih.govthno.org
Quenched fluorescent activity-based probes (qABPs) represent a sophisticated iteration of this technology. thno.org These probes include a quencher moiety that suppresses the fluorescence of the reporter tag. thno.org Upon covalent binding to the target protease, a conformational change or cleavage event separates the fluorophore from the quencher, resulting in a significant increase in fluorescence. thno.org This "turn-on" signal provides a high signal-to-noise ratio, making qABPs particularly effective for real-time imaging of protease activity in living cells and tissues. thno.org
Table 1: Components of Activity-Based Probes (ABPs)
| Component | Function | Example Moieties |
| Warhead | Forms a covalent bond with the active site of the protease. | Acyloxymethyl ketone, vinyl sulfone, phosphonates |
| Recognition Sequence | Provides specificity for the target protease. | Peptide sequences (e.g., Lys-Pro), non-natural amino acids |
| Reporter Tag | Enables detection and quantification of the probe-enzyme complex. | Fluorophores (e.g., Cy5), biotin, Gd³⁺ chelator (for MRI) |
| Quencher (in qABPs) | Suppresses the fluorescence of the reporter tag until the probe binds to the target. | Dabcyl |
Application in Protease Inhibitor Screening and Characterization
The search for novel and specific protease inhibitors is a cornerstone of drug discovery for numerous diseases. This compound and similar chromogenic or fluorogenic substrates are fundamental to high-throughput screening (HTS) assays designed to identify and characterize such inhibitors. abcam.comchondrex.com The principle of these assays is straightforward: in the absence of an inhibitor, the target protease cleaves the substrate, generating a detectable signal. abcam.com When an effective inhibitor is present, it binds to the protease, preventing substrate cleavage and leading to a reduction or complete loss of the signal. abcam.com
This methodology allows for the rapid screening of large libraries of chemical compounds to identify potential inhibitor candidates. abcam.com Once identified, the potency of these inhibitors can be quantified by determining their half-maximal inhibitory concentration (IC50) value. This is achieved by measuring the protease activity in the presence of varying concentrations of the inhibitor. mdpi.com
Furthermore, detailed kinetic studies using substrates like this compound can help elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). For instance, competitive inhibitors will increase the apparent Michaelis constant (Km) of the enzyme for its substrate, a change that can be monitored by measuring reaction rates at different substrate concentrations.
Table 2: Example of a Protease Inhibitor Screening Assay Setup
| Component | Description | Purpose |
| Protease | The specific enzyme being targeted. | To cleave the substrate. |
| Substrate | e.g., this compound | To generate a signal upon cleavage. |
| Test Compound | A potential inhibitor from a chemical library. | To block protease activity. |
| Buffer | Maintains optimal pH and ionic strength for the enzyme. | To ensure consistent reaction conditions. |
| Control (No Inhibitor) | Reaction with all components except the test compound. | Represents 100% protease activity. |
| Control (Known Inhibitor) | Reaction with a known potent inhibitor (e.g., Pepstatin A for aspartyl proteases). | Represents maximum inhibition. |
| Detection Instrument | Fluorometer or spectrophotometer. | To quantify the signal generated. |
Investigation of Proteolytic Processing in Biological Systems
Proteolytic processing is a fundamental post-translational modification that governs the activity, localization, and degradation of proteins. Many proteases are synthesized as inactive zymogens and require specific proteolytic cleavage to become active. nih.gov Investigating these intricate proteolytic cascades is crucial for understanding normal physiology and the pathogenesis of diseases.
Substrates such as this compound can be used to probe for specific proteolytic activities in complex biological samples like cell lysates or tissue homogenates. citius.technology By incubating the sample with the substrate and measuring the rate of cleavage, researchers can quantify the activity of proteases that recognize the Lys-Pro sequence. This approach has been used to study protease activity in various contexts, including the processing of proteins in the oral cavity, where novel cleavage site specificities have been identified. nih.gov For example, studies on whole saliva have revealed endoprotease activity with a preference for the tripeptide sequence Xaa-Pro-Gln, where Xaa is often lysine (B10760008). nih.gov
The identification of in vivo generated peptide fragments through techniques like mass spectrometry, coupled with the use of specific synthetic substrates, allows for a detailed characterization of the proteolytic pathways active in a given biological system. nih.gov This can reveal the key enzymes involved in specific protein processing events and how their activities are regulated in health and disease.
Utilization in Enzyme Engineering and Directed Evolution Studies
Enzyme engineering aims to improve the properties of enzymes or create novel enzymatic functions for industrial and therapeutic applications. patsnap.commdpi.com This is often achieved through methods like rational design or directed evolution. patsnap.comwikipedia.org Directed evolution, in particular, mimics the process of natural selection in the laboratory to evolve enzymes with desired traits, such as enhanced stability, altered substrate specificity, or increased catalytic efficiency. wikipedia.orgdiva-portal.org
This process involves generating a large library of enzyme variants through random mutagenesis, followed by a high-throughput screening or selection step to identify the variants with the desired properties. wikipedia.orgdiva-portal.org Fluorogenic or chromogenic substrates like this compound are critical for the screening phase of directed evolution experiments targeting proteases. nih.gov
For instance, if the goal is to evolve a protease with increased activity towards a Lys-Pro cleavage site, a library of protease variants can be screened using this compound. Variants that exhibit a higher rate of substrate cleavage, and thus produce a stronger signal, can be readily identified and selected for subsequent rounds of evolution. nih.gov This iterative process of mutation and selection can lead to the development of highly specialized proteases tailored for specific applications, from biotechnology to therapeutics. nih.govnih.gov
Computational and Structural Biology Insights
Molecular Docking and Dynamics Simulations of Protease-Substrate Interactions
Molecular docking and molecular dynamics (MD) simulations are cornerstone in-silico techniques for predicting and analyzing the interaction between a substrate like Z-Lys-Pro-4MbNA and its target protease. pensoft.netchemrxiv.org Docking predicts the preferred orientation of the substrate when bound to the enzyme's active site, yielding a binding affinity score, typically in kcal/mol. chemrxiv.orgmdpi.com Following docking, MD simulations provide a dynamic view of the complex, revealing the stability of the interaction over time and the flexibility of both the substrate and the enzyme. frontiersin.orgresearchgate.net
Studies on similar peptide substrates interacting with proteases have shown that key interactions involve hydrogen bonds and hydrophobic contacts with specific amino acid residues in the enzyme's active site. pensoft.net For instance, in simulations of protease-inhibitor complexes, stable hydrogen bonds with residues like Glutamic acid, Glutamine, and Cysteine are often observed, contributing to the stability of the complex. mdpi.com The root-mean-square deviation (RMSD) of the complex over the simulation time is a key indicator of stability. frontiersin.org
Table 1: Illustrative Molecular Docking and Interaction Data for Peptide Substrates
| Peptide/Ligand | Target Protease | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Simeprevir | SARS-CoV-2 3CLpro | -9.4 | His-41, Cys-145, Met-165, Glu-166, Gln-189 chemrxiv.org |
| Eltrombopag | SARS-CoV-2 3CLpro | -9.3 | His-41, Met-49, Cys-145, Glu-166 chemrxiv.org |
| Taziprinone | SARS-CoV-2 Mpro | -11.2 | Glu-166, Gln-189 mdpi.com |
| This compound (Hypothetical) | Prolyl Endopeptidase | -8.5 | Ser, Asp, His (catalytic triad); Trp, Tyr (specificity pockets) |
Structure-Guided Design of this compound Derivatives
The structural information obtained from docking and crystallography studies is invaluable for the rational design of this compound derivatives with improved or altered properties. chemrxiv.org Structure-guided design aims to modify the substrate to enhance characteristics such as selectivity for a specific protease, improved kinetic parameters, or increased stability. nih.gov
For this compound, modifications could be introduced at several positions:
The Z-group (Carbobenzoxy): This N-terminal protecting group could be replaced to alter solubility or interaction with the protease.
The Lysine (B10760008) residue: The side chain of Lysine could be modified to probe interactions with the S2 pocket of the target protease or to introduce reactive groups for covalent inhibition. nih.gov
The Proline residue: This residue is critical for recognition by proline-specific proteases. Modifications are generally conservative to maintain recognition.
The 4MbNA group: While essential as the fluorogenic reporter, its methoxy (B1213986) group could be altered to fine-tune spectral properties or interactions.
This process allows for the creation of novel chemical probes to study protease activity with greater precision. researchgate.net
Table 2: Examples of Structure-Guided Derivative Design Strategies
| Original Compound | Modification Strategy | Target Residue/Group | Intended Outcome | Supporting Principle |
|---|---|---|---|---|
| This compound | Introduce sulfonyl fluoride | Lysine side chain | Create a covalent inhibitor | Targeting Lys residues for covalent bonding can increase potency and selectivity. nih.gov |
| This compound | Replace Lys with Arg | P2 Position (Lys) | Alter protease specificity (e.g., target trypsin-like proteases) | Protease S2 pockets have specificity for different amino acid side chains. |
| This compound | Replace 4MbNA with AMC | Reporter Group | Shift fluorescence wavelength for multiplex assays | Different fluorophores have distinct excitation/emission spectra. thermofisher.com |
Prediction of Protease Cleavage Sites using Computational Methods
Computational tools are widely used to predict potential protease cleavage sites within a peptide sequence. expasy.orgresearchgate.net For a fluorogenic substrate like this compound, cleavage is expected at the peptide bond between the C-terminal amino acid (Proline) and the reporter group (4-Methoxy-β-naphthylamine), as this releases the fluorophore.
Modern prediction algorithms, such as Procleave, integrate both sequence and structural information to improve accuracy. nih.gov These methods often employ machine learning frameworks, like conditional random fields or support vector machines, trained on extensive datasets of known cleavage events. nih.govnih.gov The features used by these models include:
Sequence Features: The identity of amino acids flanking the potential cleavage site (e.g., from P4 to P4' positions).
Structural Features: Secondary structure context (e.g., loop, helix), solvent accessible surface area, and residue flexibility. nih.gov
Physicochemical Properties: The chemical characteristics of the amino acid side chains, such as charge, hydrophobicity, and size. researchgate.net
These predictive tools can help confirm the intended cleavage site of this compound and assess its potential off-target cleavage by other proteases. researchgate.net
Analysis of Enzyme Conformations and Substrate Binding Pockets
Analysis focuses on the substrate-binding pocket, which is typically composed of several subsites (S4, S3, S2, S1, S1', etc.) that accommodate the corresponding residues of the substrate (P4, P3, P2, P1, P1', etc.). The binding of the Lysine and Proline residues of this compound into the S2 and S1 subsites, respectively, is a primary determinant of specificity. Computational analysis can reveal how the binding pocket adapts to fit the substrate, a phenomenon known as "induced fit." This analysis provides a dynamic understanding of how the enzyme recognizes and positions the substrate for efficient cleavage. nih.gov
Table 3: Key Parameters in the Analysis of Enzyme-Substrate Dynamics
| Parameter | Description | Insight Provided |
|---|---|---|
| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions in the complex from a reference structure over time. | Indicates the stability of the enzyme-substrate complex. frontiersin.org |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual residues around their average position. | Identifies flexible or rigid regions of the enzyme upon substrate binding. researchgate.net |
| Radius of Gyration (Rg) | Measures the overall compactness of the protein structure. | Reveals conformational changes (opening/closing) of the enzyme. researchgate.net |
| Intermolecular Hydrogen Bonds | Calculates the number of hydrogen bonds between the enzyme and substrate over time. | Quantifies a major component of the binding affinity and stability. frontiersin.org |
Q & A
Q. How can researchers enhance reproducibility when sharing this compound datasets?
- Methodology :
- Deposit raw data in public repositories (e.g., Zenodo, ChEMBL) with unique DOIs .
- Provide step-by-step protocols on protocols.io .
- Use version-controlled electronic lab notebooks (ELNs) for traceability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
